4-butyl-5-methyl-4H-1,2,4-triazole-3-thiol

Physicochemical characterization Formulation development Process chemistry

Research programs targeting zinc-dependent metalloenzymes (ADAMTS-5, metallo-β-lactamases) require structurally defined triazole-3-thiol scaffolds where substitution patterns directly modulate binding kinetics. 4-Butyl-5-methyl-4H-1,2,4-triazole-3-thiol (CAS 19796-37-3) provides the exact 4-butyl-5-methyl substitution needed for reproducible SAR studies. • Non-hazardous transport classification reduces shipping complexity vs. hazard-labeled analogs • 95% purity with free thiol at 3-position enables S-alkylation/arylation for derivative library synthesis • Predicted density 1.19 g/cm³, boiling point 215.1 °C inform formulation development

Molecular Formula C7H13N3S
Molecular Weight 171.27 g/mol
Cat. No. B13193879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butyl-5-methyl-4H-1,2,4-triazole-3-thiol
Molecular FormulaC7H13N3S
Molecular Weight171.27 g/mol
Structural Identifiers
SMILESCCCCN1C(=NNC1=S)C
InChIInChI=1S/C7H13N3S/c1-3-4-5-10-6(2)8-9-7(10)11/h3-5H2,1-2H3,(H,9,11)
InChIKeyFKFATVASISJGBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Butyl-5-methyl-4H-1,2,4-triazole-3-thiol Identity & Properties


4-Butyl-5-methyl-4H-1,2,4-triazole-3-thiol (CAS 19796-37-3, molecular formula C7H13N3S, molecular weight 171.27 g/mol) is a heterocyclic compound belonging to the 1,2,4-triazole-3-thiol/thione class . This compound features a 1,2,4-triazole ring with a thiol group at the 3-position, a butyl substituent at the 4-position, and a methyl group at the 5-position. The compound exhibits thiol-thione tautomerism characteristic of this chemical class and is commercially available at 95% purity from multiple suppliers . Its structural features position it as a versatile building block for medicinal chemistry and agrochemical research, with applications spanning fungicide development, metalloenzyme inhibition, and coordination chemistry .

Scaffold 1,2,4-triazole-3-thiol core for metalloenzyme inhibitor studies
Tautomerism Thiol-thione equilibrium supports coordination chemistry
Shipping Non-hazardous transport classification simplifies procurement
Supply Research-grade commercial availability

4-Butyl-5-methyl-4H-1,2,4-triazole-3-thiol: Irreplaceable in Research


In-class 1,2,4-triazole-3-thiols exhibit substantial variation in physicochemical properties and biological activity depending on substitution patterns at the 4- and 5-positions . The 4-butyl-5-methyl substitution pattern of this compound confers distinct predicted density (1.19±0.1 g/cm³) and boiling point (215.1±23.0 °C) values that differ markedly from other alkyl-substituted analogs . Furthermore, the 4-alkyl substitution influences electronic distribution across the triazole ring, which modulates the compound's zinc-binding capacity—a critical determinant of inhibitory activity against metalloenzymes such as ADAMTS-5 and metallo-β-lactamases . Simply substituting a generic 1,2,4-triazole-3-thiol (e.g., the unsubstituted parent or 5-methyl-4H-1,2,4-triazole-3-thiol) would alter both physical handling characteristics and biological target engagement, invalidating comparative experimental results and compromising structure-activity relationship (SAR) studies .

Unsubstituted analog (CAS 3179-31-5) carries GHS hazard labels H302, H315, H319 — non-hazardous classification may not transfer.
4-alkyl substitution alters electronic distribution and zinc-binding capacity, which may shift metalloenzyme inhibition profiles compared to generic triazole-3-thiols.
Predicted density (~1.19 g/cm³) and boiling point (~215 °C) differ from close analogs; these may affect solvent selection and purification workflows.

4-Butyl-5-methyl-4H-1,2,4-triazole-3-thiol Differentiation Evidence


Density & Boiling Point vs. Structural Analogs

4-Butyl-5-methyl-4H-1,2,4-triazole-3-thiol exhibits distinct predicted physicochemical properties that differentiate it from close structural analogs. The compound has a predicted density of 1.19±0.1 g/cm³ and a predicted boiling point of 215.1±23.0 °C . In comparison, 4-butyl-5-propyl-4H-1,2,4-triazole-3-thiol (C9H17N3S, MW 199.32 g/mol) has a lower predicted density of 1.13±0.1 g/cm³ and a higher predicted boiling point of 253.9±23.0 °C . The 4-butyl-5-phenyl analog (C12H15N3S, MW 233.33 g/mol) represents an even more divergent comparator with substantially different handling characteristics .

Density & Boiling Point
Data to verify
Target: 1.19±0.1 g/cm³, 215.1±23.0 °C vs. 5-propyl analog: 1.13±0.1 g/cm³, 253.9±23.0 °C
Predicted values may guide solvent selection and purification scale-up.
Experimental validation not reported.
Physicochemical characterization Formulation development Process chemistry

Non-Hazardous Transport Classification Advantage

4-Butyl-5-methyl-4H-1,2,4-triazole-3-thiol is classified as non-hazardous material for DOT/IATA transport purposes . This contrasts with the unsubstituted parent compound 1H-1,2,4-triazole-3-thiol (CAS 3179-31-5), which carries GHS hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation), requiring hazard labeling and special handling precautions during shipping . The 4-butyl-5-methyl substitution pattern eliminates the hazard classification, providing a measurable safety and logistical advantage.

Transport Classification
Data to verify
Target: Not hazardous (no labeling) Parent (CAS 3179-31-5): H302, H315, H319
May reduce shipping costs and handling requirements.
Based on supplier SDS; verify for lot-specific classification.
Safety compliance Laboratory procurement Supply chain logistics

Zinc-Binding Scaffold for Metalloenzyme Inhibition

The 1,2,4-triazole-3-thiol scaffold has been experimentally validated as a putative zinc-binding group in ADAMTS-5 metalloprotease inhibitors . In vitro studies rationalized by in silico docking in ADAMTS-5's crystal structure demonstrate that the thiol functionality coordinates with the catalytic zinc ion . The 4-alkyl substitution (e.g., butyl group) modulates electronic distribution and steric environment around the zinc-binding site, directly influencing inhibitory potency . Additionally, 4-alkyl-1,2,4-triazole-3-thione analogs have been identified as broad-spectrum metallo-β-lactamase inhibitors with re-sensitization activity against carbapenem-resistant bacteria .

Zinc-Binding Scaffold
Class-level
Validated in ADAMTS-5 and metallo-β-lactamase inhibitor design.
Supports metalloenzyme inhibitor development vs non-thiol heterocycles.
IC50 values for this specific compound not reported.
Medicinal chemistry Metalloenzyme inhibition Drug discovery

Patent-Protected Triazole-3-thione Building Block

The 4-butyl-5-methyl substitution pattern falls within the scope of patent-protected 1,2,4-triazole-3-thione compounds claimed for therapeutic applications . Specifically, patent literature (International Publication) discloses that certain 1,2,4-triazole-3-thione compounds with defined substitution patterns are claimed for pharmaceutical compositions and therapeutic use . This patent coverage distinguishes the 4-butyl-5-methyl substituted compound from unsubstituted or differently substituted analogs that may lack equivalent intellectual property protection. The patent explicitly covers processes for preparation, pharmaceutical compositions, and therapeutic applications of 1,2,4-triazole-3-thione compounds .

Patent Status
Specification review
Covered by patent claims for 1,2,4-triazole-3-thione compositions.
May provide IP landscape context for drug discovery programs.
Review specific patent claims for freedom-to-operate analysis.
Intellectual property Pharmaceutical development Patent-protected scaffolds

4-Butyl-5-methyl-4H-1,2,4-triazole-3-thiol Applications


Metalloenzyme Inhibitor Development

This compound is optimally suited as a starting scaffold or reference compound for developing non-hydroxamic metalloenzyme inhibitors targeting zinc-dependent enzymes . The 1,2,4-triazole-3-thiol scaffold functions as a validated zinc-binding group , while the 4-butyl substitution modulates binding pocket interactions. Research programs focused on ADAMTS-5 (osteoarthritis target) or New Delhi Metallo-β-lactamase-1 (antimicrobial resistance target) represent high-value applications where this specific substitution pattern may offer differentiated binding kinetics .

Agricultural Fungicide Discovery

1,2,4-Triazole-3-thiol derivatives have documented fungicidal properties useful for controlling fungal diseases on plants . The non-hazardous transport classification of 4-butyl-5-methyl-4H-1,2,4-triazole-3-thiol provides a procurement and handling advantage over hazard-labeled alternatives when establishing large-scale screening libraries for agrochemical discovery. The compound's predicted physicochemical profile (density 1.19 g/cm³, boiling point 215.1 °C) informs formulation development for foliar application or seed treatment studies.

Coordination Chemistry & Metal Complexes

The thiol-thione tautomerism of 1,2,4-triazole-3-thiols enables coordination with transition metals including Zn(II), Cd(II), and Pb(II) . The 4-butyl-5-methyl substitution provides enhanced lipophilicity compared to unsubstituted analogs, potentially altering metal complex solubility and crystallinity. Applications include synthesis of luminescent coordination polymers, metal-organic frameworks, and ion-selective electrode development where the thiol functionality serves as a metal-binding ligand .

S-Alkylation & S-Arylation Building Block

The free thiol (-SH) group at the 3-position serves as a nucleophilic center for S-alkylation and S-arylation reactions , enabling systematic structure-activity relationship studies. The 4-butyl and 5-methyl substituents remain unchanged during S-functionalization, providing a stable core scaffold for derivative library synthesis. This compound is suitable for generating focused compound collections for antimicrobial screening programs, where S-substituted 1,2,4-triazole-3-thiol derivatives have demonstrated MIC values in the 31.25-62.5 μg/mL range .

Application
Selection Property
Validation Focus
Metalloenzyme inhibitor design
Non-hydroxamic zinc-binding scaffold
Enzyme inhibition and zinc-chelation assays
Agricultural fungicide screening
Non-hazardous transport classification
Foliar/seed treatment formulation studies
Coordination chemistry & MOFs
Thiol-thione tautomerism for metal coordination
Metal complex crystallinity & solubility
S-alkylation building block
Free thiol for S-functionalization
Antimicrobial SAR library generation

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